molecular formula C16H15ClN2O4 B5867362 N-(3-chloro-4-methylphenyl)-2-(3-methyl-4-nitrophenoxy)acetamide

N-(3-chloro-4-methylphenyl)-2-(3-methyl-4-nitrophenoxy)acetamide

Cat. No.: B5867362
M. Wt: 334.75 g/mol
InChI Key: OYFXQDCPVGZGAK-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-(3-methyl-4-nitrophenoxy)acetamide is an organic compound that belongs to the class of acetamides. This compound features a complex structure with both chloro and nitro functional groups, which can impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-(3-methyl-4-nitrophenoxy)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-4-methylaniline and 3-methyl-4-nitrophenol.

    Formation of Intermediate: The 3-chloro-4-methylaniline is reacted with chloroacetyl chloride to form N-(3-chloro-4-methylphenyl)chloroacetamide.

    Final Product Formation: The intermediate is then reacted with 3-methyl-4-nitrophenol under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactors where the reaction conditions (temperature, pressure, and pH) are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-(3-methyl-4-nitrophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Reduction: The major product of reduction would be N-(3-chloro-4-methylphenyl)-2-(3-methyl-4-aminophenoxy)acetamide.

    Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2-(3-methyl-4-nitrophenoxy)acetamide may have applications in various fields:

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in biochemical assays.

    Medicine: Possible applications in drug development.

    Industry: Use as a precursor for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action for N-(3-chloro-4-methylphenyl)-2-(3-methyl-4-nitrophenoxy)acetamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methylphenyl)-2-(4-nitrophenoxy)acetamide
  • N-(4-chloro-3-methylphenyl)-2-(3-methyl-4-nitrophenoxy)acetamide

Uniqueness

N-(3-chloro-4-methylphenyl)-2-(3-methyl-4-nitrophenoxy)acetamide is unique due to the specific positioning of the chloro and nitro groups, which can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(3-methyl-4-nitrophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O4/c1-10-3-4-12(8-14(10)17)18-16(20)9-23-13-5-6-15(19(21)22)11(2)7-13/h3-8H,9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYFXQDCPVGZGAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=CC(=C(C=C2)[N+](=O)[O-])C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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